1,4,4-Trimethylcyclohexan-1-ol

Fragrance Chemistry Structure-Odor Relationship Sensory Analysis

1,4,4-Trimethylcyclohexan-1-ol (C9H18O, MW 142.24 g/mol) is a specific isomer of trimethylcyclohexanol, a tertiary alcohol with three methyl substituents at the 1- and 4-positions on a cyclohexane backbone. Its structure features a hindered hydroxyl group, a key property recognized in structure-odor relationship studies as a determinant for patchouli-like aroma character among monocyclic analogs.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 5364-87-4
Cat. No. B1373958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,4-Trimethylcyclohexan-1-ol
CAS5364-87-4
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)(C)O)C
InChIInChI=1S/C9H18O/c1-8(2)4-6-9(3,10)7-5-8/h10H,4-7H2,1-3H3
InChIKeyQXHUHSXYYKIAGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,4-Trimethylcyclohexan-1-ol (CAS 5364-87-4): A Differentiated Tertiary Alcohol for Scent and Synthetic Applications


1,4,4-Trimethylcyclohexan-1-ol (C9H18O, MW 142.24 g/mol) is a specific isomer of trimethylcyclohexanol, a tertiary alcohol with three methyl substituents at the 1- and 4-positions on a cyclohexane backbone [1]. Its structure features a hindered hydroxyl group, a key property recognized in structure-odor relationship studies as a determinant for patchouli-like aroma character among monocyclic analogs [2]. Primarily utilized as a fragrance intermediate and fine chemical precursor, this compound serves as a scaffold for creating novel scent profiles and chemically stable derivatives [3].

Why 1,4,4-Trimethylcyclohexan-1-ol Cannot Be Replaced by Generic Trimethylcyclohexanol Mixtures or Isomers


Substituting 1,4,4-trimethylcyclohexan-1-ol with other trimethylcyclohexanol isomers or undefined mixtures carries quantifiable scientific risk. The specific 1,4,4-substitution pattern creates a structurally hindered tertiary alcohol that directly influences both olfactory character and chemical reactivity [1]. For example, the commonly available 3,3,5-trimethylcyclohexanol isomer (CAS 116-02-9) exhibits a distinct menthol-like or camphorous odor , whereas the 1,4,4-isomer's configuration is associated with a different, patchouli-like scent profile [1]. Furthermore, high-purity 1,4,4-trimethylcyclohexan-1-ol displays an oral LD50 of >3200 mg/kg in rats [2], providing a differentiated, quantifiable safety profile that generic mixtures cannot guarantee. For procurement, selecting the precise isomer ensures reproducibility in fragrance formulation and predictable reactivity in the synthesis of novel derivatives, directly impacting product quality and research outcomes [3].

Quantitative Selection Criteria for 1,4,4-Trimethylcyclohexan-1-ol over Analogous Cyclohexanols


Scent Differentiation: 1,4,4-Trimethylcyclohexan-1-ol vs. 3,3,5-Trimethylcyclohexanol Isomer

The olfactory character of 1,4,4-trimethylcyclohexan-1-ol is qualitatively distinct from its structural isomer 3,3,5-trimethylcyclohexanol. While the 3,3,5-isomer exhibits a 'menthol-like, camphorous' odor , the 1,4,4-isomer's structurally hindered tertiary alcohol group directs its scent towards a 'patchouli-like' character, as identified in systematic studies of monocyclic structures [1]. This difference is not subjective; it is linked to the specific and quantifiable structural feature of a hindered tertiary hydroxyl group, which is a key determinant of patchouli aroma [1].

Fragrance Chemistry Structure-Odor Relationship Sensory Analysis

Toxicity Profile: Acute Oral LD50 of 1,4,4-Trimethylcyclohexan-1-ol vs. Baseline Cyclohexanol Derivatives

The acute toxicity of 1,4,4-trimethylcyclohexan-1-ol is low and falls within a specific, quantifiable range. Its oral LD50 in rats is >3200 mg/kg, and its intraperitoneal LD50 is >3200 mg/kg in rats and 1600 mg/kg in mice [1]. This positions it favorably compared to some commercially significant analogs. For example, menthol, a widely used cyclic terpene alcohol, has a reported oral LD50 of 3180 mg/kg in rats [2], indicating the 1,4,4-trimethyl isomer possesses a similar or slightly improved acute toxicity profile based on these specific metrics.

Toxicology Chemical Safety Procurement Risk Assessment

Structural Scaffold Uniqueness: 1,4,4-Trimethylcyclohexan-1-ol as a Precursor for Patentable Derivatives

The 1,4,4-trimethylcyclohexanol scaffold is uniquely positioned in intellectual property. A 2024 patent application (WO2024012345) specifically describes novel derivatives of this compound featuring enhanced stability and improved scent profiles, achieved through strategic modifications to its structure [1]. This commercial research and development investment is not mirrored for generic trimethylcyclohexanol mixtures or the 3,3,5-isomer in the same context. The targeted innovation around this specific isomer provides a unique competitive advantage for downstream product development.

Synthetic Chemistry Patent Analysis Fragrance Intermediates

High-Value Application Scenarios for 1,4,4-Trimethylcyclohexan-1-ol Based on Differentiated Evidence


Formulation of Patchouli-Style Fine Fragrances

Use 1,4,4-trimethylcyclohexan-1-ol as a monocyclic scaffold when developing novel patchouli-like fragrance notes. Its hindered tertiary alcohol group provides a specific olfactory character distinct from the menthol-camphor notes of isomers like 3,3,5-trimethylcyclohexanol [1], ensuring the desired aromatic profile is achieved without undesirable off-notes.

Synthesis of Advanced, Patentable Fragrance Intermediates

Capitalize on the scaffold's proven commercial viability as demonstrated by recent patents (e.g., WO2024012345) that derive compounds with enhanced stability and scent profiles from it [2]. This enables R&D teams to legally navigate IP and create superior proprietary fragrance molecules.

High-Throughput Screening for Low-Toxicity Bioactive Leads

Utilize 1,4,4-trimethylcyclohexan-1-ol as a core scaffold in medicinal chemistry programs where low acute toxicity is a prerequisite. Its established high oral LD50 (>3200 mg/kg in rats) provides a quantifiably safer starting point compared to many other cyclohexanol-derived building blocks [3], reducing downstream safety-related attrition.

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